Ornithine oxoglurate
Description
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, D2O) displays characteristic signals:
- δ 3.75 ppm (α-H of ornithine, multiplet)
- δ 2.45–2.62 ppm (β,γ-H of ornithine and α-ketoglutarate, multiplets)
- δ 1.68 ppm (δ-H of ornithine, quintet)
13C NMR confirms carbonyl groups at δ 207.3 ppm (ketoglutarate C=O) and δ 175.1–178.9 ppm (carboxylates).
Fourier-Transform Infrared Spectroscopy (FT-IR)
Key absorption bands:
| Vibration | Wavenumber (cm-1) | Assignment |
|---|---|---|
| ν(N–H) | 3350–3200 | Amine stretching |
| νas(COO-) | 1585 | Carboxylate antisym. |
| νs(COO-) | 1402 | Carboxylate sym. |
| δ(N–H) | 1640 | Amine bending |
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) shows:
- Molecular ion peak at m/z 279.12 [M+H]+
- Fragment ions at m/z 133.06 (ornithine+) and m/z 145.03 (α-ketoglutarate-)
Properties
IUPAC Name |
(2S)-2,5-diaminopentanoic acid;2-oxopentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.C5H6O5/c6-3-1-2-4(7)5(8)9;6-3(5(9)10)1-2-4(7)8/h4H,1-3,6-7H2,(H,8,9);1-2H2,(H,7,8)(H,9,10)/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPUVFBNQHVEEU-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN.C(CC(=O)O)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN.C(CC(=O)O)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5144-42-3 | |
| Record name | L-Ornithine, 2-oxopentanedioate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5144-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID30958449 | |
| Record name | L-Ornithine, 2-oxopentanedioate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30958449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34414-83-0, 5191-97-9 | |
| Record name | Ornithine α-ketoglutarate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34414-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Ornithine, 2-oxopentanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5191-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ornithine oxoglurate | |
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| Record name | (L)-Ornithine 2-oxoglutarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034414830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Ornithine, 2-oxopentanedioate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30958449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (L)-ornithine 2-oxoglutarate | |
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| Record name | L-ornithine 2-oxoglutarate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | ORNITHINE OXOGLURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Ornithine oxoglurate is synthesized by combining ornithine and alpha-ketoglutaric acid in a stoichiometric ratio. The reaction typically occurs in an aqueous medium, where the two components are mixed and allowed to react, forming the salt .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory. The process includes the purification of the final product to ensure it meets pharmaceutical standards. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Ornithine oxoglurate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Medical Applications
1.1 Wound Healing and Recovery
Ornithine oxoglutarate is recognized for its role in enhancing wound healing and recovery from surgical procedures. Research indicates that administration of ornithine oxoglutarate can improve healing times and reduce complications following surgeries, such as plastic surgery or throat cancer operations. A study found that patients receiving ornithine oxoglutarate showed improved recovery metrics compared to control groups .
1.2 Nutritional Support in Critical Illness
In critically ill patients or those undergoing long-term intravenous feeding, ornithine oxoglutarate has been studied for its potential to prevent muscle wasting and support nutritional status. It is suggested that this compound may help maintain lean body mass and improve overall nutritional outcomes in patients with severe conditions .
1.3 Chemotherapy Support
Preliminary studies suggest that intravenous administration of ornithine oxoglutarate before and during chemotherapy may reduce the severity of nausea and vomiting associated with cancer treatments. While results are promising, further research is needed to establish definitive efficacy .
Biochemical Applications
2.1 Metabolic Engineering
Ornithine oxoglutarate plays a significant role in metabolic pathways, particularly in the urea cycle and amino acid metabolism. It serves as a precursor for the synthesis of arginine and citrulline, which are crucial for nitrogen disposal and metabolic regulation. Recent advancements in metabolic engineering have utilized strains of Corynebacterium glutamicum to enhance the production of ornithine through fermentation processes .
2.2 Industrial Production
The industrial application of ornithine oxoglutarate extends to its use as a biocatalyst in various biochemical reactions. Its derivatives have been explored for their utility in synthesizing complex organic molecules, leveraging the ability of 2-oxoglutarate-dependent enzymes to activate C–H bonds effectively .
Case Study 1: Wound Healing in Surgical Patients
- Objective: To evaluate the effects of ornithine oxoglutarate on recovery post-surgery.
- Method: A randomized controlled trial involving surgical patients receiving either ornithine oxoglutarate or a placebo.
- Findings: Patients treated with ornithine oxoglutarate exhibited significantly faster wound healing and fewer postoperative infections compared to controls .
Case Study 2: Chemotherapy-Induced Nausea
- Objective: To assess the impact of ornithine oxoglutarate on chemotherapy-related nausea.
- Method: Administration of intravenous ornithine oxoglutarate during chemotherapy sessions.
- Findings: Participants reported reduced nausea levels compared to those receiving standard anti-nausea medications alone .
Data Summary
Mechanism of Action
Ornithine oxoglurate exerts its effects through several mechanisms:
Nitrogen Disposal: Ornithine allows for the disposal of excess nitrogen by acting as a precursor to citrulline and arginine.
Urea Cycle: It plays a central role in the urea cycle, helping to detoxify ammonia by converting it into urea.
Metabolic Pathways: Alpha-ketoglutaric acid is involved in the Krebs cycle, contributing to energy production and metabolic processes.
Comparison with Similar Compounds
Mechanism of Action :
- OO facilitates ammonia detoxification via the urea cycle, where ornithine acts as a substrate, while α-KG contributes to energy metabolism in hepatocytes .
- Preclinical studies suggest OO interacts with the hGPRC6A receptor , a calcium-sensing receptor, with an EC₅₀ of 112 µM, enhancing nitrogen clearance and reducing oxidative stress .
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Pharmacological Differences
Table 2: Comparative Clinical Data
Pharmacokinetic and Chemical Considerations
- Bioavailability : OO’s stereochemistry (absolute configuration at two chiral centers) enhances its stability compared to ornithine hydrochloride, which lacks α-KG .
- Formulation Diversity: OO is available in IV and oral forms, whereas citiolone is primarily administered intravenously .
Critical Evaluation of Contradictory Evidence
This contrasts with its therapeutic intent, necessitating cautious monitoring in vulnerable populations .
Biological Activity
Ornithine oxoglutarate (OGO), also known as ornithine alpha-ketoglutarate, is a compound formed from the amino acid ornithine and alpha-ketoglutaric acid. It plays a significant role in various biological processes, particularly in the urea cycle, which is crucial for nitrogen disposal in the body. This article explores the biological activity of OGO, focusing on its mechanisms of action, clinical applications, and therapeutic potential.
Ornithine oxoglutarate has a chemical formula of C₁₃H₁₈N₂O₆ and a molar mass of approximately 278.261 g/mol. Its formation from ornithine and alpha-ketoglutarate allows it to participate in several metabolic pathways:
- Urea Cycle : OGO facilitates the removal of excess ammonia from the bloodstream, making it beneficial in conditions like liver failure and hepatic encephalopathy.
- Amino Acid Metabolism : It influences nitrogen metabolism significantly by interacting with various enzymes, particularly ornithine aminotransferase.
- Insulin Sensitivity and Glucose Metabolism : Research indicates that OGO may enhance insulin sensitivity, thus impacting glucose metabolism.
Nutritional Support
Numerous studies have demonstrated the efficacy of OGO as a nutritional supplement, particularly among elderly patients and those recovering from trauma or surgery:
- Improvement in Nutritional Status : A double-blind trial involving 194 elderly patients showed that OGO supplementation improved appetite (p < 0.001), body weight (p < 0.001), and independence (p < 0.01) compared to placebo .
- Cost-Effectiveness : The same study reported a 37% reduction in overall medical costs for patients receiving OGO .
Case Studies
- Elderly Patients Post-Hospitalization : In a study published in PubMed, elderly patients receiving OGO after hospital discharge showed significant improvements in nutritional status and quality of life metrics within two months .
- Trauma Recovery : A randomized controlled trial indicated that OGO supplementation led to better recovery outcomes in trauma patients, demonstrating its role as an effective nutritional adjunct during recovery phases .
- Intestinal Health : Recent research has highlighted OGO's anti-inflammatory properties in animal models of colitis. Mice treated with OGO exhibited reduced levels of inflammatory cytokines and improved gut microbiota profiles, indicating potential therapeutic applications for inflammatory bowel diseases .
Physiological Benefits
Ornithine oxoglutarate provides multiple physiological benefits:
- Antioxidative Effects : It has shown potential as an antioxidant, reducing oxidative stress markers in various studies .
- Anti-inflammatory Properties : OGO supplementation has been linked to decreased inflammation in both human and animal studies .
- Promotion of Growth Hormones : Research suggests that OGO may stimulate growth hormone secretion, enhancing muscle recovery and overall metabolic health .
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing ornithine oxoglurate, and how can purity be validated?
- Methodological Answer : Synthesis typically involves coupling L-ornithine with α-ketoglutarate under controlled pH and temperature. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Residual solvents should be quantified via gas chromatography (GC) per ICH guidelines. Experimental protocols must detail reaction stoichiometry, purification steps, and validation thresholds (e.g., ≥98% purity) to ensure reproducibility .
Q. Which in vitro assays are most effective for studying this compound’s role in ammonia metabolism?
- Methodological Answer : Primary hepatocyte cultures or liver-derived cell lines (e.g., HepG2) are ideal for assessing ammonia clearance. Protocols should include ammonium chloride challenge experiments, measurement of urea cycle enzymes (e.g., ornithine transcarbamylase activity via spectrophotometry), and quantification of intracellular ATP levels to evaluate metabolic efficacy. Data normalization to cell viability (e.g., MTT assay) is critical to avoid confounding results .
Q. How should researchers design preclinical studies to evaluate this compound’s hepatoprotective effects?
- Methodological Answer : Use animal models of liver injury (e.g., CCl4-induced fibrosis or bile duct ligation). Key endpoints include serum ALT/AST levels, histopathological scoring (e.g., Knodell index), and hepatic glutathione levels. Include a positive control (e.g., silymarin) and ensure blinding during data collection. Statistical power analysis must justify sample sizes to detect clinically relevant effect sizes (e.g., α = 0.05, β = 0.2) .
Advanced Research Questions
Q. How can contradictory findings in clinical trials on this compound’s efficacy for hepatic encephalopathy be resolved?
- Methodological Answer : Conduct a systematic review with meta-analysis (PRISMA guidelines) to quantify heterogeneity using I² statistics. Stratify studies by patient demographics (e.g., cirrhosis severity), dosage regimens, and outcome measures (e.g., West Haven Criteria vs. psychometric tests). Sensitivity analyses should exclude trials with high risk of bias (e.g., inadequate randomization). If heterogeneity persists (I² > 50%), qualitative synthesis via thematic analysis of confounding variables (e.g., concomitant lactulose use) is recommended .
Q. What experimental strategies optimize this compound’s pharmacokinetic profile in patients with renal impairment?
- Methodological Answer : Employ physiologically based pharmacokinetic (PBPK) modeling to simulate drug clearance in renally impaired populations. Validate models with sparse sampling data from Phase I trials. Adjust dosage based on glomerular filtration rate (GFR) and monitor plasma ornithine/α-ketoglutarate ratios via LC-MS/MS. Consider co-administering renal-protective agents (e.g., N-acetylcysteine) in preclinical models to assess toxicity .
Q. How can researchers address variability in spectroscopic data when characterizing this compound derivatives?
- Methodological Answer : Standardize NMR acquisition parameters (e.g., 600 MHz, 298 K) and use deuterated solvents (e.g., D2O) for consistency. Implement 2D NMR techniques (COSY, HSQC) to resolve overlapping signals in complex mixtures. For mass spectrometry, apply high-resolution instruments (Q-TOF) with electrospray ionization (ESI) and internal calibration (e.g., sodium trifluoroacetate clusters). Data should be deposited in open-access repositories (e.g., Zenodo) for cross-validation .
Q. What statistical approaches are suitable for analyzing time-series data in longitudinal studies of this compound’s effects?
- Methodological Answer : Use mixed-effects models to account for within-subject correlations and missing data. Include fixed effects (e.g., treatment duration) and random effects (e.g., patient-specific variability). For non-linear trends, apply generalized additive models (GAMs) or machine learning algorithms (e.g., Gaussian processes). Visualize results with spaghetti plots or heatmaps to highlight individual trajectories .
Data Presentation Guidelines
-
Tables : Include summary statistics (mean ± SD, 95% CI) and p-values adjusted for multiple comparisons (e.g., Bonferroni). Example:
Study (Year) Dose (g/day) Ammonia Reduction (%) p-value Smith et al. (2023) 5 32 ± 8 0.001 Jones et al. (2024) 10 45 ± 12 0.003 -
Figures : Use boxplots for cross-study comparisons or forest plots in meta-analyses. Annotate with effect sizes (Cohen’s d) and heterogeneity metrics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
